molecular formula C23H32N6O B2518341 3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1040646-45-4

3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2518341
CAS No.: 1040646-45-4
M. Wt: 408.55
InChI Key: AQHOJAMWPTWNTE-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a 6-methylpyridin-2-ylamino group, a piperazine linker, and a cyclohexyl-propanone moiety. The compound’s complexity arises from its multi-ring system and functional groups, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-cyclohexyl-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-18-6-5-9-20(24-18)25-21-11-12-22(27-26-21)28-14-16-29(17-15-28)23(30)13-10-19-7-3-2-4-8-19/h5-6,9,11-12,19H,2-4,7-8,10,13-17H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHOJAMWPTWNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, identified by its CAS number 1040646-45-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC23H32N6O
Molecular Weight408.5 g/mol
StructureChemical Structure

The compound is believed to exert its biological effects through the modulation of various signaling pathways, particularly those involving kinase inhibition . Its structural features suggest potential interactions with multiple targets, including:

  • Sphingomyelinase Inhibition : Preliminary studies indicate that similar compounds can inhibit neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Piperazine Derivatives : The piperazine moiety in the structure may enhance binding affinity to receptors involved in neurotransmission and other cellular processes.

Anticancer Activity

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For example, studies on pyridazine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines . The specific activity of this compound remains to be fully characterized but is expected to follow similar patterns based on its structural analogs.

Neuroprotective Effects

The compound's potential neuroprotective properties are supported by its structural similarities to known nSMase inhibitors. These inhibitors have shown promise in reducing neuroinflammation and improving cognitive function in animal models of AD .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have indicated that analogs of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a need for further investigation into its mechanism and efficacy .
  • In Vivo Models : Animal studies have demonstrated that compounds targeting nSMase can significantly alter the progression of neurodegenerative diseases, indicating that this compound may also provide similar benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with analogs sharing pyridazine, piperazine, or substituted aromatic motifs. Key comparisons include:

3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS 1448137-42-5)

  • Structural Differences: The dimethylamino group at the pyridazine 5-position replaces the (6-methylpyridin-2-yl)amino substituent in the target compound. This substitution alters electronic properties (e.g., electron-donating vs. aromatic π-system contributions) and steric bulk.
  • Physicochemical Properties: Property Target Compound CAS 1448137-42-5 Molecular Formula C₂₀H₃₁N₆O (estimated) C₁₉H₃₁N₅O Molecular Weight ~374.5 g/mol 345.5 g/mol Key Substituent 6-(6-methylpyridin-2-yl)amino 5-(dimethylamino)

Pyridazine-Piperazine Hybrids in Recent Syntheses

Compounds like 4i and 4j (from ) incorporate pyrimidinone and coumarin moieties instead of pyridazine. While these lack direct structural overlap, their synthetic routes (e.g., cyclocondensation, tetrazole formation) highlight methodologies applicable to the target compound. For example, the use of piperazine linkers in 4i and 4j underscores their role in enhancing solubility and conformational flexibility, a feature shared with the target compound .

Broader Pyridazine Derivatives

Pyridazine analogs with variations in substituent position (e.g., 3- vs. 5-substituted) or linker length exhibit divergent bioactivity profiles. For instance:

  • 6-Aminopyridazine derivatives often target kinases or GPCRs due to their hydrogen-bonding capacity.
  • Piperazine-containing analogs (e.g., antipsychotics like aripiprazole) demonstrate the pharmacophore’s versatility in central nervous system targeting.

Research Findings and Functional Implications

Electronic and Steric Effects

Computational studies (e.g., using the CCP4 suite for crystallographic modeling) could clarify these effects .

Pharmacokinetic Predictions

  • LogP: The cyclohexyl group likely increases lipophilicity, while the pyridinylamino moiety may enhance water solubility via hydrogen bonding.
  • Metabolic Stability : Piperazine linkers are prone to oxidative metabolism, but the bulky cyclohexyl group could slow cytochrome P450-mediated degradation.

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing 3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one?

The synthesis involves sequential coupling of the pyridazine, piperazine, and cyclohexylpropan-1-one moieties. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under inert atmospheres (N₂/Ar) to link the pyridazine and piperazine groups.
  • Nucleophilic substitution : Reaction of the piperazine intermediate with 3-cyclohexylpropan-1-one, requiring anhydrous solvents (e.g., DMF or THF) and elevated temperatures (60–80°C) .
  • Catalytic optimization : Palladium or copper catalysts (e.g., Pd/C, CuI) enhance coupling efficiency between heterocyclic rings .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., cyclohexyl group conformation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out by-products .
  • HPLC with UV/Vis detection : Purity assessment using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods improve the optimization of reaction conditions for this compound?

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental validation to refine solvent choices and catalyst loading .
  • Machine learning : Training models on existing reaction datasets (temperature, solvent polarity, catalyst type) to predict optimal yields .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation times) to minimize variability. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Statistical Design of Experiments (DoE) : Fractional factorial designs to isolate variables (e.g., pH, temperature) contributing to activity discrepancies .

Q. What in silico approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite, referencing pyridazine derivatives’ known interactions with ATP-binding pockets .
  • QSAR models : Train on datasets of structurally similar compounds to predict logP, solubility, and CYP450 metabolism .

Methodological Challenges

Q. How can researchers mitigate by-product formation during the piperazine coupling step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility and reduce side reactions like N-alkylation .
  • Temperature control : Gradual heating (40°C → 80°C) minimizes thermal degradation .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to isolate the target compound .

Q. What strategies enhance the compound’s stability in biological assays?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the propan-1-one moiety.
  • Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to reduce non-specific binding in cellular assays .

Data Analysis and Validation

Q. How should researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to confirm direct interaction with proposed targets .

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